molecular formula C8H8N2O B11784514 Benzo[d]oxazol-7-ylmethanamine

Benzo[d]oxazol-7-ylmethanamine

Cat. No.: B11784514
M. Wt: 148.16 g/mol
InChI Key: RHVSNOSZSVTGOX-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-ylmethanamine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methanamine group attached to the 7th position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-7-ylmethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-aminophenol with formic acid or its derivatives to form the benzoxazole ring. The methanamine group can be introduced through subsequent reactions involving suitable reagents like formaldehyde and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzo[d]oxazol-7-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Uniqueness

Benzo[d]oxazol-7-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity and biological activity profiles .

Biological Activity

Benzo[d]oxazol-7-ylmethanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a methanamine group. The molecular formula is C8H9N2OC_8H_9N_2O. This structure is significant as it influences the compound's biological properties and reactivity in various chemical environments.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzo[d]oxazol derivatives. For instance, research indicates that compounds derived from benzoxazole exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial Growth Inhibition (mm)Fungal Growth Inhibition (mm)
120 (S. aureus)15 (C. albicans)
218 (E. coli)17 (A. niger)
Amoxicillin30 (S. aureus)27 (C. albicans)

These results demonstrate that certain derivatives of this compound possess significant antimicrobial activity, making them potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies show that several benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. The structure–activity relationship (SAR) studies reveal that modifications to the benzoxazole ring can enhance or diminish anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AMCF-7 (Breast)12.5
BA549 (Lung)15.0
CPC3 (Prostate)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness in targeting cancer cells while sparing normal cells in some cases .

Anti-inflammatory Activity

Research has also indicated that benzo[d]oxazol derivatives can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can stabilize cell membranes and inhibit proteinase activity, which are critical mechanisms in reducing inflammation.

Table 3: Anti-inflammatory Efficacy

CompoundMembrane Stabilization (%)Proteinase Inhibition (%)
X74.26 ± 1.0480.19 ± 0.05
Y80.16 ± 0.2485.30 ± 1.04
Z70.24 ± 0.6875.68 ± 1.28

These findings suggest that benzo[d]oxazol derivatives could be valuable in developing new anti-inflammatory drugs .

Case Studies and Research Findings

A notable case study involved the synthesis of various benzoxazole derivatives, which were evaluated for their biological activities through a series of assays. The results indicated a promising correlation between structural modifications and enhanced biological efficacy, paving the way for further drug development efforts.

In another study, the compound was tested for its potential as an acetylcholinesterase inhibitor, showing significant activity that could lead to applications in treating neurodegenerative diseases such as Alzheimer's .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1,3-benzoxazol-7-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2

InChI Key

RHVSNOSZSVTGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CN

Origin of Product

United States

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